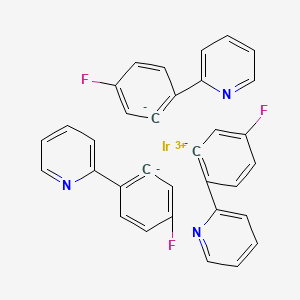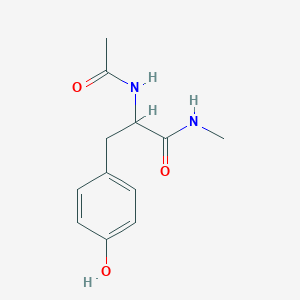![molecular formula C19H26N2O3 B13833279 tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)
tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound with the molecular formula C19H26N2O3 . It is a derivative of the 3,7-diazabicyclo[3.3.1]nonane skeleton, also known as bispidine, which is a bicyclic structure containing nitrogen atoms at the bridgehead positions. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove protective groups or reduce double bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism by which 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the bicyclic structure act as ligands, coordinating with metal centers and stabilizing them. This property is particularly useful in radiopharmaceuticals, where the compound can be used to deliver radioactive isotopes to specific biological targets . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or metal ion chelation.
Comparison with Similar Compounds
Similar compounds to 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one include other derivatives of the 3,7-diazabicyclo[3.3.1]nonane skeleton, such as:
1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonane: This compound has phenyl groups instead of benzyl groups and is used in similar applications.
3,7-Diazabicyclo[3.3.1]nonane-3-carboxylic acid: This derivative has a carboxylic acid group, making it more hydrophilic and suitable for different types of reactions.
The uniqueness of 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-12-15-10-20(11-16(13-21)17(15)22)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+ |
InChI Key |
NQUQKYBHLOZWLJ-IYBDPMFKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN(C[C@@H](C1)C2=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)



![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833220.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13833229.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)



![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)

